methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate
Overview
Description
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the spirocyclic core and the ester functional group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Carboxylic Acid: Hydrolysis of the ester group results in the formation of the carboxylic acid.
Scientific Research Applications
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to yield a free amine, which can then form covalent or non-covalent interactions with target molecules. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate: This compound has a similar structure but may differ in the position or nature of substituents.
Methyl 2-Boc-2-aza-spiro[3.3]heptane-6-carboxylate: Another spirocyclic compound with a Boc-protected amino group, but with different ring sizes and substitution patterns.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10-7-14(8-10)5-9(6-14)11(16)18-4/h9-10H,5-8H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQKSJIPMWXDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437611 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170508-14-2 | |
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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